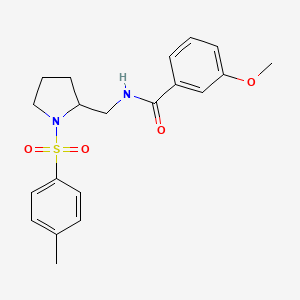
3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a methoxy group at the 3-position and a tosylated pyrrolidine moiety attached via a methylene bridge. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Applications De Recherche Scientifique
3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Orientations Futures
Future research on “3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide” and similar benzamide compounds could focus on their potential applications in various fields, including medicine and industry . In vivo biochemical tests of effective amides can be carried out in different fields of application .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that the compound contains a pyrrolidine ring, which is a common structural motif in many bioactive molecules . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving nucleophilic substitution or free radical bromination .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
The presence of the methoxy group and the pyrrolidine ring could potentially influence the compound’s bioavailability and pharmacokinetic profile .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Tosylated Pyrrolidine: The synthesis begins with the tosylation of pyrrolidine. Pyrrolidine is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to yield 1-tosylpyrrolidine.
Attachment of the Benzamide Core: The next step involves the formation of the benzamide core. 3-methoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-tosylpyrrolidine in the presence of a base like pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution of the tosyl group.
Major Products Formed
Oxidation: Formation of 3-hydroxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide or 3-formyl-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide.
Reduction: Formation of 3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)aniline.
Substitution: Formation of derivatives with various functional groups replacing the tosyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methoxy-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
- 3-methoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide
- 3-methoxy-N-((1-benzylpyrrolidin-2-yl)methyl)benzamide
Uniqueness
3-methoxy-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and biological activity. The tosyl group can be selectively modified, allowing for the synthesis of a wide range of derivatives with tailored properties. Additionally, the combination of the methoxybenzamide core and the tosylated pyrrolidine moiety provides a versatile scaffold for drug development and other applications.
Propriétés
IUPAC Name |
3-methoxy-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-10-19(11-9-15)27(24,25)22-12-4-6-17(22)14-21-20(23)16-5-3-7-18(13-16)26-2/h3,5,7-11,13,17H,4,6,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBUBGETZMGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
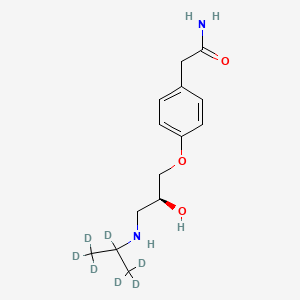
![3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one](/img/structure/B2932528.png)
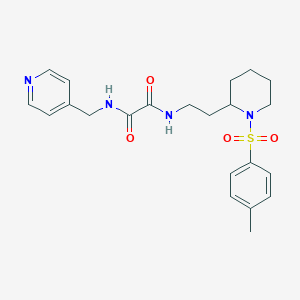
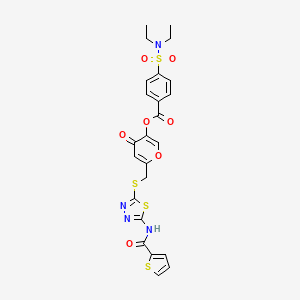

![1-(2-Methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932534.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2932536.png)
![1-(4-fluorophenyl)-4-isopropyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2932537.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2932539.png)
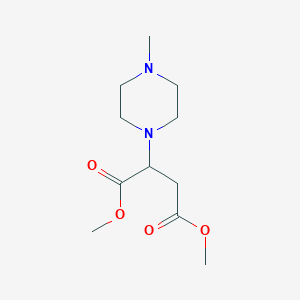
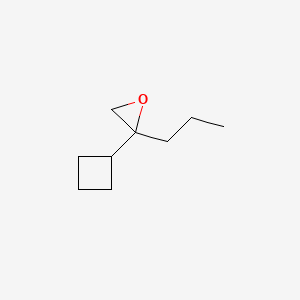
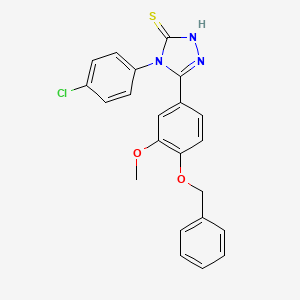
![2-chloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2932545.png)
![2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-1-(4-methylphenyl)ethan-1-one](/img/structure/B2932546.png)
